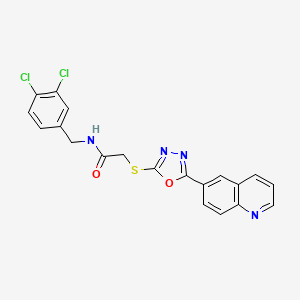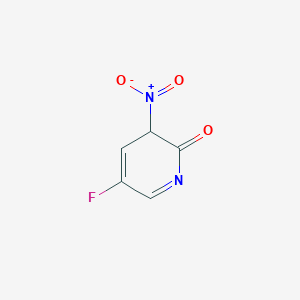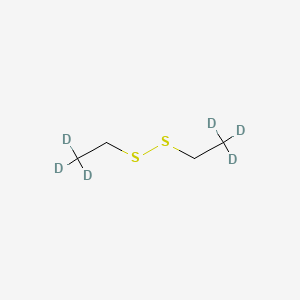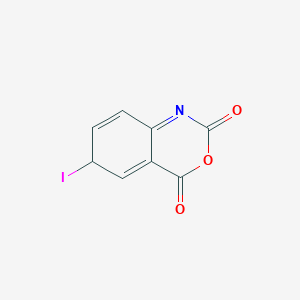
6-iodo-6H-3,1-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4INO3 and a molecular weight of 289.03 g/mol . . This compound is characterized by the presence of an iodine atom attached to the benzoxazine ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-6H-3,1-benzoxazine-2,4-dione typically involves the iodination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
6-iodo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine may yield an amide derivative, while reaction with a thiol could produce a thioether .
科学研究应用
6-iodo-6H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 6-iodo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
6-nitro-6H-3,1-benzoxazine-2,4-dione: Similar structure but with a nitro group instead of an iodine atom.
6-chloro-6H-3,1-benzoxazine-2,4-dione: Contains a chlorine atom instead of iodine.
6-bromo-6H-3,1-benzoxazine-2,4-dione: Features a bromine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 6-iodo-6H-3,1-benzoxazine-2,4-dione imparts unique reactivity and binding properties compared to its chloro, bromo, and nitro analogs . This makes it particularly valuable in applications requiring specific halogen interactions.
属性
分子式 |
C8H4INO3 |
|---|---|
分子量 |
289.03 g/mol |
IUPAC 名称 |
6-iodo-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
InChI 键 |
HJOSRYDBUUSDMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


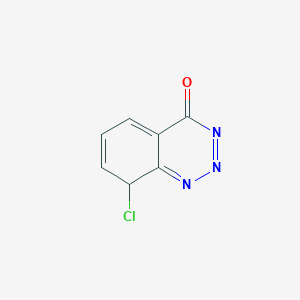
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)
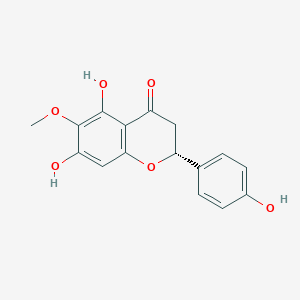
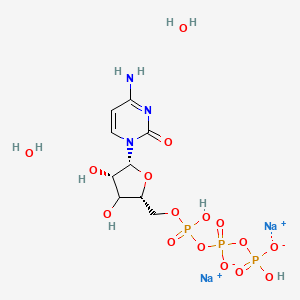
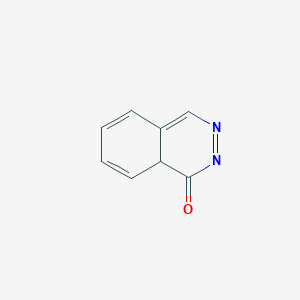
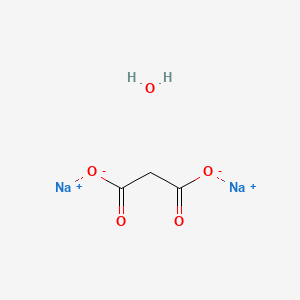
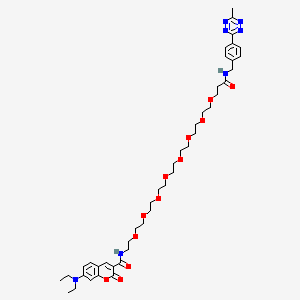
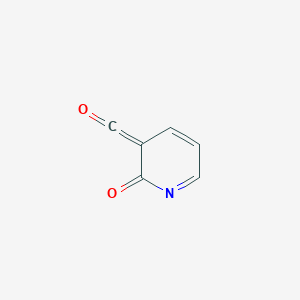
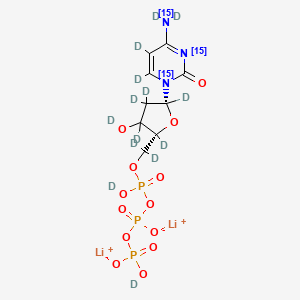
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
